5-Hydroxyhydantoin

Vue d'ensemble

Description

5-Hydroxyhydantoin, also known as glyoxalurea or allanturic acid, is a derivative of hydantoin. It is an oxidation product of 2′-deoxycytidine, a nucleoside found in DNA. This compound is significant in the field of biochemistry and molecular biology due to its role in DNA damage and repair mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Hydroxyhydantoin can be synthesized through various methods. One common approach involves the oxidation of 2′-deoxycytidine. This process typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs the Bucherer–Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol. This method is favored for its efficiency and simplicity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxyhydantoin undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield simpler compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

1. DNA Repair Mechanism

5-Hydroxy-5-methylhydantoin (Hyd) has been identified as a significant DNA lesion that can interfere with DNA replication. Studies have shown that this compound can trap DNA glycosylases, which are crucial enzymes in the base excision repair (BER) pathway. The irreversible entrapment of these enzymes by 5-hydroxy-5-methylhydantoin suggests its potential role in mutagenesis and carcinogenesis processes. Structural analyses have provided insights into how this compound interacts with DNA glycosylases, indicating its importance in understanding DNA damage recognition and repair mechanisms .

2. Antioxidant Properties

Research indicates that 5-hydroxyhydantoin may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals suggests potential applications in developing therapeutic agents aimed at mitigating oxidative damage in biological systems .

3. Synthesis of Bioactive Molecules

The synthesis of this compound serves as a precursor for various bioactive compounds. Its derivatives have been explored for their pharmacological activities, including antimicrobial and anticancer properties. The ability to modify the hydantoin structure allows for the development of novel drugs with enhanced efficacy and specificity against various diseases .

Biochemical Applications

1. Enzyme Substrate Studies

this compound has been utilized to study enzyme substrate specificity, particularly in the context of DNA glycosylases. Understanding how these enzymes interact with oxidized pyrimidines, such as this compound, provides valuable insights into the biochemical pathways involved in DNA repair and the potential consequences of oxidative DNA damage .

2. Development of Diagnostic Tools

The unique chemical properties of this compound make it a candidate for developing diagnostic tools that can detect oxidative stress markers in biological samples. Its role as a biomarker for DNA damage could lead to advancements in early detection methods for various diseases, including cancer .

Material Science Applications

1. Polymer Chemistry

In materials science, this compound has been explored as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance, making it suitable for applications in coatings, adhesives, and biomedical devices .

2. Green Chemistry Initiatives

Recent advances in synthetic methodologies involving this compound align with green chemistry principles. Sustainable synthesis routes have been developed to minimize environmental impact while maximizing yield and efficiency in producing hydantoins and their derivatives .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Hydroxyhydantoin involves its interaction with DNA. As an oxidation product of 2′-deoxycytidine, it can be incorporated into DNA during replication. If not repaired, it can lead to mutations by causing mispairing during DNA replication. This mutagenic process is significant in the study of cancer and other genetic disorders .

Comparaison Avec Des Composés Similaires

Hydantoin: The parent compound of 5-Hydroxyhydantoin.

5-Methyl-5-hydroxyhydantoin: Another oxidation product of nucleosides.

Phenytoin: A well-known anticonvulsant drug derived from hydantoin.

Uniqueness: this compound is unique due to its specific role in DNA damage and repair mechanisms. Unlike other hydantoin derivatives, it is directly involved in the oxidative damage of DNA and has significant implications in the study of mutagenesis and carcinogenesis .

Activité Biologique

5-Hydroxyhydantoin (5-OH-Hyd) is a derivative of hydantoin, a compound that has garnered attention due to its biological significance, particularly in the context of DNA damage and repair mechanisms. This article delves into the biological activity of this compound, exploring its biochemical interactions, effects on DNA repair processes, and potential implications in human health.

Chemical Structure and Properties

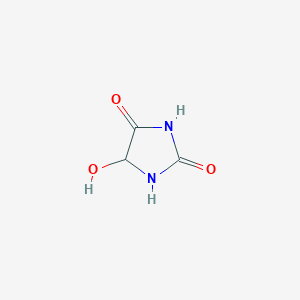

This compound is characterized by its unique structure, which includes a hydroxyl group at the 5-position of the hydantoin ring. Its chemical structure can be represented as follows:

This compound can form various adducts with nucleobases in DNA, leading to significant biological consequences.

Interaction with DNA Glycosylases

One of the primary areas of interest regarding this compound is its interaction with DNA glycosylases, enzymes that play a critical role in the base excision repair (BER) pathway. Research has shown that 5-OH-Hyd can act as a substrate for various DNA glycosylases, including:

- NTH1 : Recognizes and excises oxidized bases.

- NEIL1 and NEIL2 : Involved in the repair of oxidized pyrimidines.

These enzymes exhibit varying efficiencies when processing 5-OH-Hyd compared to other lesions. For instance, studies indicate that NTH1 shows significant activity towards 5-OH-Hyd substrates, effectively excising damaged bases from DNA .

Case Studies and Experimental Findings

- DNA Repair Activity : A study demonstrated that human cell extracts containing NTH1 exhibited efficient repair of 5-OH-Hyd lesions. The enzymatic activity was quantified using denaturing PAGE analysis, revealing that the presence of 5-OH-Hyd significantly impacted the cleavage patterns compared to controls .

- Structural Analysis : Crystal structures have been elucidated showing how DNA glycosylases interact with 5-OH-Hyd. For example, the formation of a stable complex between LlFpg (a bacterial glycosylase) and 5-hydroxy-5-methylhydantoin (a related compound) has been documented, indicating a potential suicide inhibition mechanism where the enzyme becomes covalently bound to the substrate .

- Oxidative Stress Response : The formation of 5-OH-Hyd is often linked to oxidative stress conditions. Studies have shown that reactive oxygen species (ROS) can induce modifications leading to the generation of this compound as a byproduct, which then interacts with cellular repair mechanisms .

Biological Implications

The biological activity of this compound extends beyond mere DNA damage; it also implicates broader physiological processes:

- Mutagenesis : The persistence of 5-OH-Hyd in DNA can lead to mutations if not repaired efficiently. This raises concerns regarding its potential role in carcinogenesis.

- Therapeutic Targets : Understanding how 5-OH-Hyd interacts with DNA repair enzymes may lead to novel therapeutic strategies targeting cancer cells that exhibit dysregulated BER pathways.

Summary Table of Biological Activities

| Biological Activity | Mechanism/Effect | Key Findings |

|---|---|---|

| Interaction with NTH1 | Excision of oxidized bases | High activity towards 5-OH-Hyd substrates |

| Inhibition of Glycosylases | Covalent binding leading to enzyme inactivity | Formation of stable complexes observed |

| Induction by ROS | Generation during oxidative stress | Linked to increased mutagenesis risk |

Propriétés

IUPAC Name |

5-hydroxyimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-1-2(7)5-3(8)4-1/h1,6H,(H2,4,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLUZALOENCNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400049 | |

| Record name | 5-HYDROXYHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29410-13-7 | |

| Record name | 5-Hydroxyhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29410-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029410137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RWX86RYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-hydroxyhydantoin formed in biological systems?

A1: this compound (5-OH-Hyd) is a major product of oxidative damage to cytosine in DNA. [, , , , , ] This damage is primarily inflicted by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and one-electron oxidants. [, ] The process involves a cascade of reactions, starting with ROS attack on the cytosine base, leading to the formation of intermediate products like cytosine glycol and 5-hydroxycytosine. These intermediates further oxidize to form 5-OH-Hyd. []

Q2: Can this compound also be generated from thymine oxidation?

A2: Yes, a similar process leads to the formation of 5-hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd) from thymine oxidation. [, , , , ] The initial steps involve the formation of thymine glycol, followed by further oxidation and rearrangement to yield 5-OH-5-Me-Hyd. []

Q3: Does the formation of 5-OH-Hyd vary depending on the oxidizing agent?

A3: Yes, different oxidizing agents can lead to varying yields of 5-OH-Hyd and other oxidation products. For example, ionizing radiation in aerated solutions produces a higher yield of 5-OH-Hyd compared to Fenton-like reactions. [] This difference is attributed to the varying reactivity of metal ions with intermediate radicals and hydroperoxides formed during the oxidation process. []

Q4: What are the potential biological consequences of 5-OH-Hyd presence in DNA?

A4: 5-OH-Hyd is considered a blocking lesion for DNA polymerases, which are enzymes crucial for DNA replication. [] This blockage can disrupt DNA replication and potentially lead to mutations. [] Furthermore, 5-OH-Hyd can be mutagenic, potentially contributing to CG to TA transition mutations. []

Q5: Can 5-OH-Hyd be repaired in cells?

A5: Yes, cells possess repair mechanisms to counteract the damaging effects of 5-OH-Hyd. Both the Base Excision Repair (BER) and Nucleotide Incision Repair (NIR) pathways are involved in removing 5-OH-Hyd from DNA. [, ]

Q6: Which enzymes are involved in the repair of 5-OH-Hyd lesions?

A6: Several enzymes contribute to 5-OH-Hyd repair:

- DNA Glycosylases: Bacterial, yeast, and human DNA glycosylases, including human NTH1, NEIL1, and NEIL2, can excise 5-OH-Hyd, initiating the BER pathway. [, ]

- AP Endonucleases: Bacterial, yeast, and human AP endonucleases can incise DNA next to 5-OH-Hyd, initiating the NIR pathway. []

- Other BER and NIR pathway enzymes: Following the initial recognition and excision/incision steps, subsequent steps in the BER and NIR pathways, involving enzymes like DNA polymerase β, DNA ligase III, and XRCC1, contribute to the complete repair of the damaged DNA strand. []

Q7: What is the molecular formula and weight of this compound?

A7: this compound has the molecular formula C3H4N2O3 and a molecular weight of 116.08 g/mol. [, ]

Q8: Can you describe the spectroscopic data that confirms the structure of this compound?

A8: NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) analyses are commonly used to confirm the structure of 5-OH-Hyd. [, , , , ] In particular:

- 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon atoms in the molecule, respectively, revealing their chemical environment and connectivity. [, , ]

- Mass Spectrometry: This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of the compound. [, , ]

Q9: Does this compound exist in different isomeric forms?

A9: Yes, 5-OH-Hyd exists as two diastereomers, (5R*) and (5S*), each with distinct properties. [, , ] These diastereomers differ in the spatial arrangement of atoms around the chiral center at the C5 position. [, ]

Q10: Does the isomerization of 5-OH-Hyd impact its biological processing?

A10: Research suggests that the isomerization of 5-OH-Hyd, including its transformation into α-furanose, β-furanose, α-pyranose, and β-pyranose anomers, could complicate its biological processing in cellular DNA. [] The various isomeric forms might be recognized and processed differently by DNA repair enzymes. []

Q11: Is this compound stable in different environments?

A11: The stability of 5-OH-Hyd is influenced by factors like pH and temperature. [, ] It exhibits greater stability at a lower pH (pH 6) compared to higher pH values. [] Additionally, elevated temperatures can accelerate its degradation. []

Q12: What analytical techniques are employed to detect and quantify this compound in biological samples?

A12: A combination of techniques is used to analyze 5-OH-Hyd in complex biological samples:

- Chromatographic Separation: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate 5-OH-Hyd from other compounds in the sample. [, , , , ]

- Mass Spectrometry (MS): MS coupled with GC or HPLC provides accurate identification and quantification of 5-OH-Hyd based on its mass-to-charge ratio. [, , , , ]

- Electrochemical Detection (EC): This method, often coupled with HPLC, detects 5-OH-Hyd based on its electrochemical properties. []

Q13: What are some computational approaches used to study this compound?

A13: Computational chemistry tools are employed to:

- Model the structure and properties of 5-OH-Hyd: This includes determining its molecular geometry, electronic structure, and potential energy surface. []

- Study its interactions with DNA and repair enzymes: Molecular docking and molecular dynamics simulations can provide insights into these interactions. [, , ]

- Develop QSAR (Quantitative Structure-Activity Relationship) models: These models can predict the biological activity of 5-OH-Hyd analogs based on their structural features. []

Q14: What are the potential applications of this compound research in different fields?

A14: Research on 5-OH-Hyd has implications for:

- Cancer Research: Understanding the formation, repair, and mutagenic potential of 5-OH-Hyd can provide insights into cancer development and potential therapeutic targets. [, , , , ]

- Aging Research: Oxidative stress is implicated in aging, and studying 5-OH-Hyd can help elucidate the role of DNA damage in this process. [, , ]

- Environmental Toxicology: Investigating the formation and degradation of 5-OH-Hyd in environmental samples can contribute to assessing the impact of pollutants on ecosystems. [, ]

Q15: What are some key areas for future research on this compound?

A15: Future research can focus on:

- Elucidating the detailed mechanisms of 5-OH-Hyd repair in different organisms. [, ]

- Investigating the impact of 5-OH-Hyd on DNA replication and transcription in more detail. [, ]

- Developing sensitive and specific biomarkers for detecting 5-OH-Hyd in biological samples. []

- Exploring potential therapeutic strategies targeting 5-OH-Hyd formation or enhancing its repair. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.